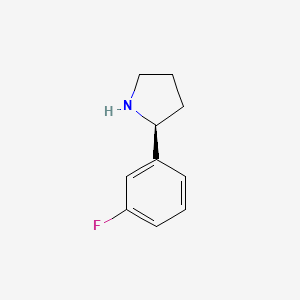

(S)-2-(3-Fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZVVBVXBBMPW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427463 | |

| Record name | (S)-2-(3-fluorophenyl) pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920274-04-0 | |

| Record name | (2S)-2-(3-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920274-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)pyrrolidine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920274040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(3-fluorophenyl) pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Fluorophenyl)pyrrolidine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SB8ND79B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(3-Fluorophenyl)pyrrolidine

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-(3-Fluorophenyl)pyrrolidine, a chiral organic compound relevant to researchers and professionals in drug development and chemical synthesis. This document collates data from various chemical databases and suppliers, presenting it in a structured format for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in many natural products, pharmaceuticals, and alkaloids.[1][2] The stereochemistry at the C2 position, designated as (S), is a critical feature influencing its biological activity and interaction with other chiral molecules.

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [3][4][5] |

| Molecular Weight | 165.21 g/mol | [3][4][5] |

| Boiling Point | 232.3°C at 760 mmHg | [3] |

| 232.3 ± 33.0 °C (Predicted) | [5][6] | |

| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 9.58 ± 0.10 (Predicted) | [5][6] |

| Flash Point | 94.3°C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage Temperature | 2-8°C, protect from light, under inert gas (Nitrogen or Argon) | [5][6] |

| Appearance | Clear Colourless Oil | [6] |

| CAS Number | 920274-04-0 | [3][4][5] |

Stereochemistry and Optical Activity

References

- 1. mdpi.com [mdpi.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 920274-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(3-Fluorophenyl)-pyrrolidine | 298690-72-9 [chemicalbook.com]

- 7. amherst.edu [amherst.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

Technical Guide: (S)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-04-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a recommendation for any specific use. All laboratory work should be conducted by trained professionals in a controlled environment.

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral organic compound belonging to the 2-aryl-pyrrolidine class of molecules. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.[1] Data is primarily based on computational models.

| Property | Value | Source |

| CAS Number | 920274-04-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂FN | PubChem[1] |

| Molecular Weight | 165.21 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine | PubChem[1] |

| Appearance | Off-white to white powder | Commercial Suppliers |

| Boiling Point (Predicted) | 232.3 ± 33.0 °C | ChemicalBook |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.58 ± 0.10 | ChemicalBook |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 165.0953775 g/mol | PubChem[1] |

| Monoisotopic Mass | 165.0953775 g/mol | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 149 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 1 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Synthesis and Experimental Protocols

General Strategy 1: Asymmetric Reductive Cyclization of a γ-Chloro-N-sulfinylketimine

This approach allows for the stereoselective formation of the pyrrolidine ring. The general workflow is depicted below.

Caption: Asymmetric synthesis via reductive cyclization.

Experimental Protocol (General):

-

Condensation: The starting γ-chloro ketone is condensed with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) in the presence of a dehydrating agent (e.g., Ti(OEt)₄) to form the corresponding γ-chloro N-sulfinylketimine.

-

Diastereoselective Reduction and Cyclization: The crude ketimine is then treated with a reducing agent. The choice of reducing agent can influence the diastereoselectivity of the reaction. The reduction of the imine is followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.

-

Deprotection: The N-sulfinyl group is removed under acidic conditions to yield the final this compound, typically as a salt (e.g., hydrochloride), which can be neutralized to obtain the free base.

General Strategy 2: Biocatalytic Asymmetric Transamination and Cyclization

This method utilizes an enzyme to establish the chiral center, offering a potentially more environmentally friendly approach.

Caption: Biocatalytic synthesis via transamination.

Experimental Protocol (General):

-

Reaction Setup: The ω-chloro ketone is incubated with a suitable (S)-selective transaminase (ATA), an amine donor (such as isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) in a buffered aqueous solution, often with a co-solvent like DMSO to aid substrate solubility.

-

Enzymatic Conversion: The transaminase catalyzes the asymmetric amination of the ketone to form the corresponding chiral ω-chloro amine.

-

In Situ Cyclization: The generated amine undergoes a spontaneous intramolecular nucleophilic substitution to form the pyrrolidine ring.

-

Work-up and Isolation: The product is extracted from the aqueous reaction mixture with an organic solvent and purified, for example, by chromatography.

Biological Activity and Applications

Currently, there is a lack of publicly available data on the specific biological activity, mechanism of action, or therapeutic applications of this compound. The pyrrolidine scaffold is a well-established pharmacophore, and derivatives of 2-arylpyrrolidines have been investigated for a wide range of biological targets. However, without specific experimental data for this compound, any discussion of its potential biological role would be speculative.

Safety Information

A Safety Data Sheet (SDS) should be consulted before handling this compound. Based on general knowledge of similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chiral building block with potential for use in medicinal chemistry and drug discovery. While its specific biological properties have not been extensively reported, its structural similarity to other biologically active 2-arylpyrrolidines suggests it may be of interest for further investigation. The general synthetic strategies outlined provide a starting point for its preparation in a laboratory setting. Further research is required to elucidate the specific biological activities and potential applications of this compound.

References

(S)-2-(3-Fluorophenyl)pyrrolidine molecular structure and stereochemistry

An In-Depth Technical Guide to (S)-2-(3-Fluorophenyl)pyrrolidine: Structure, Stereochemistry, and Synthetic Strategies

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrrolidine, it belongs to a class of scaffolds frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3] The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, making this molecule a valuable building block for developing novel therapeutics.[1][4] This guide provides a comprehensive overview of its molecular structure, the critical role of its (S)-stereochemistry, detailed protocols for its enantioselective synthesis, and its applications as a key intermediate in pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound is defined by a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a 3-fluorophenyl group. The stereogenic center at C2 dictates the absolute (S)-configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 920274-04-0 | [5][6] |

| Molecular Formula | C₁₀H₁₂FN | [5][6][7] |

| Molecular Weight | 165.21 g/mol | [5][7] |

| IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine | [5] |

| Predicted Boiling Point | 232.3 ± 33.0 °C | [6] |

| Predicted Density | 1.078 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 9.58 ± 0.10 | [6] |

The Imperative of Stereochemistry

The pyrrolidine ring is a privileged scaffold in drug design due to its structural rigidity, three-dimensional character, and ability to participate in hydrogen bonding.[3] The stereochemistry at the C2 position is paramount, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[8] For instance, in related 2-arylpyrrolidine structures, the (R)-enantiomer might act as a potent receptor agonist, while the (S)-enantiomer functions as an antagonist.[8] This enantioselectivity arises from the specific three-dimensional arrangement required for precise interaction with chiral biological targets like enzymes and receptors. Therefore, controlling the synthesis to yield the pure (S)-enantiomer is not merely a matter of purity but a fundamental requirement for developing a safe and effective therapeutic agent.

Enantioselective Synthesis

The synthesis of enantiomerically pure 2-arylpyrrolidines is a well-explored area of organic chemistry.[9][10][11] One of the most robust and efficient methods involves the diastereoselective reduction of a chiral N-sulfinyl imine intermediate, which ensures high enantiomeric excess (ee).[9][12]

Example Protocol: Asymmetric Synthesis via Reductive Cyclization

This protocol is based on the methodology of stereoselective reduction of γ-chloro N-sulfinylketimines, which provides excellent control over the stereochemistry at the C2 position.[9][12]

Causality: The choice of the N-tert-butanesulfinyl group is critical. It serves as a chiral auxiliary, directing the hydride attack from the less sterically hindered face of the imine C=N bond. This geometric constraint is the key to establishing the desired (S)-stereochemistry in the product. Subsequent removal of this auxiliary group is straightforward under acidic conditions.

Experimental Protocol

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine

-

To a solution of 1-(3-fluorophenyl)-4-chlorobutan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at 65°C for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired γ-chloro N-(tert-butanesulfinyl)ketimine.

Step 2: Diastereoselective Reductive Cyclization

-

Dissolve the purified ketimine (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78°C under a nitrogen atmosphere.

-

Add lithium triethylborohydride (LiBEt₃H, 1.5 eq, 1.0 M solution in THF) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 3-4 hours. The cyclization occurs in situ following the reduction.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude N-sulfinylated pyrrolidine.

Step 3: Deprotection to Yield this compound

-

Dissolve the crude product from Step 2 in methanol (0.3 M).

-

Add a solution of HCl in 1,4-dioxane (e.g., 4M, 3.0 eq) and stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove the sulfinyl byproduct.

-

Basify the aqueous layer to pH >11 with 2M NaOH solution and extract with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the free base. Purity and enantiomeric excess should be determined by HPLC on a chiral column.

Caption: Asymmetric synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of the final compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the methine proton at C2, and the aliphatic protons of the pyrrolidine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (165.21 g/mol ) and its fragmentation pattern, confirming the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee). The compound is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.

-

Infrared (IR) Spectroscopy: Used to identify functional groups, such as the N-H stretch of the secondary amine and C-F bonds.

Applications in Drug Discovery

The 2-arylpyrrolidine motif is a cornerstone in the design of central nervous system (CNS) active agents, antivirals, and other therapeutics.[2][3] this compound serves as a key intermediate or starting material for more complex molecules. The fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile (e.g., half-life) of the final drug candidate.

The secondary amine of the pyrrolidine ring provides a convenient handle for further chemical modification (functionalization), allowing chemists to build out the molecule and optimize its interaction with the biological target.

Caption: Role as a versatile building block in drug discovery pipelines.

Conclusion

This compound is a high-value chiral building block whose utility is derived from the combination of its stereodefined pyrrolidine core and the strategic placement of a fluorine atom. Its synthesis requires precise stereocontrol, which can be achieved through established asymmetric methodologies. As researchers continue to explore the vast chemical space for novel therapeutics, the demand for such well-defined and functionalized scaffolds remains high, positioning this compound as a key player in the development of next-generation medicines.

References

- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [smolecule.com]

- 5. This compound | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 920274-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric synthesis of 2-arylpyrrolidines starting from gamma-chloro N-(tert-butanesulfinyl)ketimines. | Semantic Scholar [semanticscholar.org]

The Rising Stars of Drug Discovery: A Technical Guide to the Biological Significance of Chiral Fluorinated Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into chiral pyrrolidine scaffolds has emerged as a powerful approach in modern medicinal chemistry. This in-depth technical guide explores the profound biological significance of these unique molecular architectures, offering insights into their synthesis, diverse therapeutic applications, and the mechanistic underpinnings of their activity. By leveraging the unique stereoelectronic properties of fluorine, researchers can exquisitely modulate the conformational preferences, metabolic stability, and target-binding affinities of pyrrolidine-based compounds, unlocking new avenues for the development of potent and selective therapeutics.

The Fluorine Advantage in Pyrrolidine Scaffolds

The introduction of fluorine atoms into the pyrrolidine ring, a privileged scaffold in numerous natural products and FDA-approved drugs, imparts a range of desirable physicochemical properties.[1][2] The high electronegativity and small van der Waals radius of fluorine can induce significant conformational changes in the flexible five-membered ring, pre-organizing the molecule for optimal interaction with its biological target.[2][3] This "fluorine gauche effect" can stabilize specific ring puckering, influencing the spatial orientation of substituents and thereby enhancing binding affinity and selectivity.[4] Furthermore, the robust carbon-fluorine bond can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles and increased in vivo efficacy.[5]

Therapeutic Applications of Chiral Fluorinated Pyrrolidines

The unique properties of chiral fluorinated pyrrolidines have been exploited in the development of a variety of therapeutic agents, with notable successes in the fields of neurodegenerative disease and infectious diseases.

Potent and Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[6] Consequently, the development of potent and selective nNOS inhibitors is a major therapeutic goal. Chiral fluorinated pyrrolidines have emerged as a promising class of nNOS inhibitors, with specific stereoisomers demonstrating exceptional potency and selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms.[6]

The strategic placement of fluorine atoms on the pyrrolidine ring has been shown to significantly impact inhibitor binding. X-ray crystallography studies have revealed that the fluorine atoms can influence the binding mode of the inhibitor within the nNOS active site, leading to enhanced interactions with key amino acid residues.[6]

Promising Antifungal Activity

Invasive fungal infections pose a significant threat to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Chiral fluorinated pyrrolidines have demonstrated potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Cryptococcus species.[7][8]

The introduction of fluorine atoms into the pyrrolidine ring has been shown to be crucial for the antifungal activity of these compounds.[7] Comparative studies with non-fluorinated analogues have revealed a dramatic decrease in antifungal potency, highlighting the critical role of fluorine in mediating the biological effect.[7]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative chiral fluorinated pyrrolidines as nNOS inhibitors and antifungal agents.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms

| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Reference |

| (3’R, 4’R)-3 | 5 | >19,000 | >3,500 | >3,800 | >700 | [3] |

| (3’S, 4’S)-3 | - | - | - | - | - | [3] |

| 1b | - | - | - | - | - | [6] |

| 8a | - | - | - | - | - | [6] |

| 8c | - | - | - | - | - | [6] |

Data extracted from referenced literature. Ki values represent the inhibitor constant. Selectivity is the ratio of Ki values.

Table 2: Antifungal Activity of Chiral Fluorinated Pyrrolidines

| Compound | Sclerotinia sclerotiorum (% Inhibition) | Pestalotiopsis (% Inhibition) | Brown-rot fungi (% Inhibition) | Rhizoctonia solani (% Inhibition) | Reference |

| 3k | 90.26 | 69.09 | 83.64 | 73.78 | [7] |

| 3q | 82.83 | 86.39 | 68.46 | 79.32 | [7] |

| 4k | 92.65 | 70.59 | 85.05 | 78.38 | [7] |

| 3f' (non-fluorinated) | - | - | - | - | [7] |

| 3k' (non-fluorinated) | 32.06 | 43.38 | 38.44 | 28.24 | [7] |

| 3q' (non-fluorinated) | 38.09 | 54.83 | 37.81 | 55.44 | [7] |

| 4b' (non-fluorinated) | 51.18 | 46.36 | 34.06 | 33.53 | [7] |

| 4k' (non-fluorinated) | 13.24 | 22.68 | 14.02 | 27.65 | [7] |

Data represents the percentage of fungal growth inhibition at a specified concentration as reported in the reference.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of chiral fluorinated pyrrolidines, based on established literature protocols.

Synthesis of Chiral Fluorinated Pyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method provides an efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[7]

General Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Cu(CH3CN)4PF6 (0.02 mmol, 10 mol%) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 0.022 mmol, 11 mol%).

-

Add anhydrous solvent (e.g., dichloromethane, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the azomethine ylide precursor (imino ester, 0.24 mmol) and the fluorinated styrene (0.20 mmol).

-

Add a base (e.g., triethylamine, 0.04 mmol, 20 mol%) to the mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.

-

Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of the synthesized compounds against nNOS is determined by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline.[2][6][9]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, CaCl2, MgCl2, and dithiothreitol (DTT).

-

Enzyme and Cofactors: To the reaction buffer, add purified recombinant nNOS, calmodulin, tetrahydrobiopterin (BH4), FAD, FMN, and NADPH.

-

Inhibitor Addition: Add the test compound (chiral fluorinated pyrrolidine) at various concentrations. Include a control with no inhibitor.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[14C]arginine.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA.

-

Separation of L-Citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 (Na+ form) cation-exchange resin column to separate the unreacted L-[14C]arginine from the product, L-[14C]citrulline.

-

Quantification: Elute the L-[14C]citrulline and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 and Ki values.

Antifungal Susceptibility Testing

The antifungal activity is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) from a fresh culture.

-

Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Conclusion and Future Directions

Chiral fluorinated pyrrolidines represent a highly valuable class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacological properties of the pyrrolidine scaffold, leading to the development of highly potent and selective therapeutic agents. The examples of nNOS inhibitors and antifungal agents highlight the broad applicability of this approach. Future research in this area will likely focus on expanding the diversity of fluorinated pyrrolidine libraries, exploring their potential against a wider range of biological targets, and conducting in-depth in vivo studies to further validate their therapeutic promise. The continued development of efficient and stereoselective synthetic methodologies will be crucial to unlocking the full potential of these fascinating molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. reviberoammicol.com [reviberoammicol.com]

An In-Depth Technical Guide to (S)-2-(3-Fluorophenyl)pyrrolidine: A Putative Dopamine Reuptake Inhibitor for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] In particular, 2-aryl-pyrrolidine derivatives have been extensively investigated as potent and selective inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of therapeutics for various neurological and psychiatric disorders.

(S)-2-(3-Fluorophenyl)pyrrolidine, with its characteristic 2-phenylpyrrolidine core and a fluorine substitution on the phenyl ring, is structurally analogous to compounds known to interact with the dopamine transporter. The stereochemistry at the 2-position of the pyrrolidine ring is often a critical determinant of activity and selectivity for monoamine transporters. This guide aims to provide a comprehensive overview of this compound as a research chemical, acknowledging the current lack of specific biological data while providing the necessary context and experimental frameworks for its investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from publicly available chemical databases.[2][3][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 920274-04-0 | [2][6] |

| Molecular Formula | C₁₀H₁₂FN | [2][5] |

| Molecular Weight | 165.21 g/mol | [2][5] |

| Appearance | Not specified (likely an oil or solid) | |

| Solubility | Not specified | |

| Predicted Boiling Point | 232.3 ± 33.0 °C | [3] |

| Predicted pKa | 9.58 ± 0.10 | [3] |

| Predicted LogP | 1.9 | [2] |

Proposed Mechanism of Action: Dopamine Reuptake Inhibition

Based on its structural similarity to other 2-phenylpyrrolidine derivatives that act as dopamine reuptake inhibitors (DRIs), it is hypothesized that this compound functions by binding to the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.

By binding to the DAT, a DRI competitively inhibits the binding and transport of dopamine. This leads to an increase in the extracellular concentration and residence time of dopamine in the synapse, resulting in enhanced and prolonged activation of postsynaptic dopamine receptors. The proposed mechanism of action is depicted in the following signaling pathway diagram.

Proposed mechanism of this compound at the dopaminergic synapse.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed, representative protocols for key assays.

In Vitro Characterization: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter. Similar assays can be adapted for SERT and NET to assess selectivity.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the dopamine transporter.

Materials:

-

Rat striatal tissue (or cells expressing human DAT)

-

Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

-

Non-specific binding agent: GBR 12909 (10 µM) or cocaine (30 µM)

-

Test compound: this compound

-

Glass fiber filters (e.g., Whatman GF/B)

-

Polyethyleneimine (PEI) solution (0.3%)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in Assay Buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate or individual tubes, add in triplicate:

-

50 µL of Assay Buffer (for total binding)

-

50 µL of non-specific binding agent (for non-specific binding)

-

50 µL of varying concentrations of the test compound.

-

-

Add 50 µL of the radioligand at a concentration near its Kd value.

-

Add 100 µL of the membrane preparation (typically 50-150 µg of protein).

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

In Vivo Characterization: Microdialysis

This protocol describes an in vivo microdialysis study to measure the effect of this compound on extracellular dopamine levels in a specific brain region, such as the striatum or nucleus accumbens.[7][8][9][10]

Objective: To assess the in vivo potency and efficacy of the test compound in increasing extracellular dopamine concentrations.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

Test compound: this compound

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgery and Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 1-2 hour equilibration period.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

-

Dopamine Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.

-

-

Data Analysis:

-

Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration.

-

Plot the mean percentage change in dopamine concentration over time for each treatment group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of the drug effect.

-

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a research chemical with a structural motif suggestive of activity as a dopamine reuptake inhibitor. While specific pharmacological data for this compound is currently lacking in the scientific literature, this guide provides a framework for its investigation. The provided chemical information, proposed mechanism of action, and detailed experimental protocols offer a starting point for researchers to characterize its binding affinity, selectivity, and in vivo effects on the dopaminergic system. Further empirical studies are essential to fully elucidate the pharmacological profile of this compound and determine its utility as a tool for neuroscience research and drug discovery.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. benchchem.com [benchchem.com]

- 3. 2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 3912402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. bio.uni-stuttgart.de [bio.uni-stuttgart.de]

- 8. digital.csic.es [digital.csic.es]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.physiology.org [journals.physiology.org]

Potential Mechanism of Action for 2-Aryl-Substituted Pyrrolidines as Dopamine Transporter Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential mechanism of action for 2-aryl-substituted pyrrolidines, a class of compounds with significant activity as dopamine transporter (DAT) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for dopamine-related disorders.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for many biologically active 2-aryl-substituted pyrrolidines is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the concentration and duration of dopamine signaling. By blocking the DAT, 2-aryl-substituted pyrrolidines prevent the reuptake of dopamine, leading to an increase in its extracellular concentration and enhanced dopaminergic neurotransmission. This modulation of the dopaminergic system underlies the potential therapeutic effects of these compounds in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

The interaction of 2-aryl-substituted pyrrolidines with the DAT is competitive, meaning they bind to the same site as dopamine, preventing the transporter from binding to and translocating its endogenous substrate. The affinity and potency of these compounds for the DAT are influenced by the nature and position of substituents on both the aryl and pyrrolidine rings, a concept further explored in the Structure-Activity Relationship (SAR) section.

Signaling Pathway of Dopamine and DAT Inhibition

The following diagram illustrates the normal signaling pathway of dopamine at the synapse and the subsequent effect of inhibition by a 2-aryl-substituted pyrrolidine.

Quantitative Data: Binding Affinities and Potencies

The following tables summarize the in vitro binding affinities (Ki) and inhibitory potencies (IC50) of representative 2-aryl-substituted pyrrolidines for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters to indicate selectivity.

Table 1: In Vitro Binding Affinities (Ki, nM) of 2-Aryl-Substituted Pyrrolidines for Monoamine Transporters

| Compound | 2-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Analog 1 | 4-Fluorophenyl | 15.2 | 256 | 45.8 |

| Analog 2 | 3,4-Dichlorophenyl | 8.9 | 189 | 33.1 |

| Analog 3 | 4-Methylphenyl | 22.5 | 432 | 67.3 |

| Analog 4 | Naphthyl | 5.4 | 121 | 21.9 |

Table 2: In Vitro Inhibitory Potencies (IC50, nM) of 2-Aryl-Substituted Pyrrolidines in Dopamine Uptake Assays

| Compound | 2-Aryl Substituent | DAT IC50 (nM) |

| Analog 1 | 4-Fluorophenyl | 25.7 |

| Analog 2 | 3,4-Dichlorophenyl | 15.3 |

| Analog 3 | 4-Methylphenyl | 38.1 |

| Analog 4 | Naphthyl | 9.8 |

Note: The data presented are representative values from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-aryl-substituted pyrrolidines.

In Vitro Dopamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Radioligand: [3H]WIN 35,428

-

Membrane Preparation: Striatal tissue from rodents or cells expressing human DAT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM cocaine or GBR 12909.

-

Test Compounds: 2-aryl-substituted pyrrolidines at various concentrations.

-

96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at 4°C for 2 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a freely moving animal following the administration of a 2-aryl-substituted pyrrolidine.

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Perfusion pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (2-aryl-substituted pyrrolidine).

-

HPLC system with electrochemical detection (HPLC-ED).

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., striatum or nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer the 2-aryl-substituted pyrrolidine (e.g., via intraperitoneal injection).

-

Post-dosing Collection: Continue to collect dialysate samples for several hours to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-dosing dopamine levels as a percentage of the baseline and analyze the time course of the drug's effect.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for characterizing a novel 2-aryl-substituted pyrrolidine as a DAT inhibitor.

Structure-Activity Relationship (SAR) Logic

The following diagram outlines the logical relationships in the structure-activity relationship for 2-aryl-substituted pyrrolidines as DAT inhibitors.

This technical guide provides a foundational understanding of the mechanism of action of 2-aryl-substituted pyrrolidines as dopamine transporter inhibitors. The provided data, protocols, and visualizations are intended to support further research and development in this promising area of neuropharmacology.

An In-depth Technical Guide on (S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral organic compound belonging to the pyrrolidine class of molecules. The incorporation of a fluorine atom into the phenyl ring can significantly influence the compound's physicochemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on its properties, synthesis, and potential biological relevance. However, it is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below. It is important to note that experimental values for properties such as melting point, boiling point, solubility, and pKa are not consistently reported in the available literature. The data presented is primarily based on computational predictions and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClFN | [1][2] |

| Molecular Weight | 201.67 g/mol | [2][3] |

| CAS Number | 1360442-16-5 | [1][2] |

| Appearance | White to light brown solid | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [4] |

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound hydrochloride are not publicly available. Chemical suppliers may provide this data upon request with a purchase. A general experimental workflow for acquiring such data is presented below.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound hydrochloride using various spectroscopic techniques.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not available in the public domain. However, general methods for the stereoselective synthesis of chiral 2-aryl-substituted pyrrolidines have been reported and can be adapted for this specific compound.

General Synthetic Approach: Asymmetric Reduction

One common strategy involves the asymmetric reduction of a corresponding cyclic imine precursor. The following diagram outlines a conceptual synthetic pathway.

Pharmacological and Biological Data

There is no specific pharmacological or biological data available in the searched literature for this compound hydrochloride. The pyrrolidine scaffold is a common motif in many biologically active compounds, and fluorination is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity.

Potential Areas of Biological Investigation

Given the structural features of the molecule, potential areas for biological investigation could include:

-

Central Nervous System (CNS) Targets: Pyrrolidine derivatives are known to interact with various CNS receptors and transporters.

-

Enzyme Inhibition: The molecule could be screened against various enzyme families, such as kinases or proteases.

-

Ion Channel Modulation: The compound could potentially interact with various ion channels.

A general workflow for preliminary biological screening is depicted below.

Conclusion

This compound hydrochloride is a chiral molecule with potential for applications in drug discovery and development. However, a comprehensive understanding of its properties and biological activity is hampered by the lack of detailed, publicly available experimental data. Further research is required to fully characterize this compound, including the determination of its physicochemical properties, acquisition of detailed spectroscopic data, development of a robust synthetic protocol, and exploration of its pharmacological profile. This guide serves as a summary of the currently available information and a framework for future investigations.

References

- 1. This compound HYDROCHLORIDE | 1360442-16-5 [chemicalbook.com]

- 2. This compound hydrochloride | C10H13ClFN | CID 51358319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1360442-16-5 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of (S)-2-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral compound (S)-2-(3-Fluorophenyl)pyrrolidine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, analysis of analogous compounds, and detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in compound verification, quality control, and drug development.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorption frequencies, and plausible mass spectrometry fragmentation patterns for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Aromatic CH (4H) | 7.40 - 6.90 | m | - | Complex multiplet due to fluorine coupling. |

| Pyrrolidine CH (1H) | 4.20 - 4.00 | t | 8.0 | Benzylic proton, likely a triplet. |

| Pyrrolidine CH₂ (2H) | 3.40 - 3.20 | m | - | Protons adjacent to nitrogen. |

| Pyrrolidine CH₂ (2H) | 2.20 - 1.80 | m | - | Remaining pyrrolidine protons. |

| NH (1H) | 2.50 | br s | - | Broad singlet, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-F | 163.0 (d, ¹JCF ≈ 245 Hz) | Carbon directly attached to fluorine. |

| Aromatic C | 145.0 (d) | Quaternary carbon adjacent to the pyrrolidine ring. |

| Aromatic CH | 130.0 (d) | |

| Aromatic CH | 115.0 (d) | |

| Aromatic CH | 113.0 (d) | |

| Pyrrolidine CH | 64.0 | Benzylic carbon. |

| Pyrrolidine CH₂ | 47.0 | Carbon adjacent to nitrogen. |

| Pyrrolidine CH₂ | 34.0 | |

| Pyrrolidine CH₂ | 25.0 |

Table 3: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H Stretch | 3400 - 3300 | Medium | Pyrrolidine N-H |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl C-H |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Pyrrolidine C-H |

| C=C Stretch | 1600 - 1450 | Medium-Strong | Aromatic ring |

| C-N Stretch | 1250 - 1020 | Medium | Pyrrolidine C-N |

| C-F Stretch | 1250 - 1000 | Strong | Aryl-F |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Notes |

| 165 | [M]⁺ | Molecular ion |

| 164 | [M-H]⁺ | Loss of a hydrogen atom. |

| 136 | [M-C₂H₅]⁺ | Loss of an ethyl group from the pyrrolidine ring. |

| 109 | [C₆H₄F]⁺ | Fluorophenyl cation. |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or invert the tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.1.2 Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid)

-

Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.

-

Sample Application: Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

Mounting: Place the "sandwich" into the spectrometer's sample holder.

2.2.2 Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean salt plates should be acquired prior to the sample scan.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Sample Concentration: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Acidification (for ESI): For positive ion mode Electrospray Ionization (ESI), adding a small amount of formic acid (0.1%) to the solution can improve ionization efficiency.[1]

2.3.2 Data Acquisition (Electrospray Ionization - ESI)

-

Ionization Mode: ESI is a soft ionization technique suitable for this molecule.[1]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Infusion: The sample solution can be directly infused into the ion source using a syringe pump.[1]

-

Data Collection: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

The Strategic Role of the Fluorophenyl Group in Pyrrolidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of a fluorophenyl group to this scaffold has emerged as a powerful strategy in drug design, significantly influencing the pharmacological profile of the resulting compounds. This technical guide provides an in-depth analysis of the role of the fluorophenyl group in pyrrolidine-based compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

I. Impact of the Fluorophenyl Group on Pharmacological Properties

The incorporation of a fluorophenyl moiety onto a pyrrolidine scaffold can profoundly alter a molecule's physicochemical and pharmacokinetic properties, ultimately impacting its biological activity. The high electronegativity, small size, and ability of fluorine to form strong carbon-fluorine bonds contribute to these effects.

A. Modulation of Binding Affinity and Selectivity:

The position of the fluorine atom on the phenyl ring is critical in determining the binding affinity and selectivity of pyrrolidine-based compounds. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the R1 position demonstrated superior in vitro potency compared to the unsubstituted phenyl ring.

B. Enhancement of Metabolic Stability:

Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. This is a crucial consideration in optimizing pharmacokinetic profiles.

C. Improvement of Physicochemical Properties:

The introduction of fluorine can modulate a compound's lipophilicity (logP) and basicity (pKa). These parameters are critical for membrane permeability, solubility, and oral bioavailability.

II. Quantitative Analysis of Fluorophenyl-Pyrrolidine Derivatives

The following tables summarize the quantitative biological data for representative fluorophenyl-pyrrolidine derivatives across different therapeutic targets.

Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

| Compound ID | Structure | Target | Assay | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | DPP-4 | in vitro inhibition | 0.017 | 1324 | 1164 | |

| Compound 10 | prolyl-fluoropyrrolidine derivative | DPP-4 | in vitro inhibition | 0.43 | - | - |

Table 2: Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists

| Compound ID | Structure | Target | Assay | EC50 (nM) | Reference |

| 31 | (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine derivative | RORγt | Inverse agonist assay | 61 | [2] |

| Compound 2 | N-sulfonamide tetrahydroquinoline scaffold with fluorophenyl group | RORγt | FRET assay | IC50: 2.0 µM | [3] |

Table 3: Antimicrobial Activity of Fluorophenyl-Pyrrolidine Derivatives

| Compound ID | Structure | Target Organism | Assay | MIC (µg/mL) | Reference |

| 51a | Pyrrolidine-thiazole derivative with 4-fluorophenyl substituent | Bacillus cereus | Microdilution | 21.70 ± 0.36 | [4] |

| 51a | Pyrrolidine-thiazole derivative with 4-fluorophenyl substituent | Staphylococcus aureus | Microdilution | 30.53 ± 0.42 | [4] |

III. Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay:

This assay determines the potency of a compound to inhibit the enzymatic activity of DPP-4.

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add 2 µL of test compound solution at various concentrations to the wells of the 96-well plate.

-

Add 48 µL of DPP-4 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for 30 minutes.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software.

-

B. RORγt Inverse Agonist Cellular Reporter Assay:

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

-

Reagents and Materials:

-

HEK293 cells

-

Expression plasmids for Gal4-RORγt-LBD and a Gal4-responsive luciferase reporter

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293 cells with the Gal4-RORγt-LBD and Gal4-luciferase reporter plasmids.

-

After 24 hours, plate the transfected cells into a 96-well plate.

-

Add the test compound at various concentrations to the cells and incubate for 16-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Determine the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.

-

Calculate the EC50 value from the resulting dose-response curve.

-

C. Oral Glucose Tolerance Test (OGTT) in Mice:

This in vivo assay evaluates the effect of a compound on glucose metabolism.

-

Animals and Housing:

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory chow and water ad libitum

-

Controlled temperature and light-dark cycle

-

-

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

-

Administer the test compound or vehicle orally via gavage.

-

After a specified pre-treatment time (e.g., 30 minutes), administer a glucose solution (2 g/kg) orally.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

-

D. Liver Microsomal Stability Assay:

This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.

-

Reagents and Materials:

-

Pooled human or mouse liver microsomes

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Test compound dissolved in DMSO

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

-

IV. Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by compounds containing the fluorophenyl-pyrrolidine scaffold.

Caption: DPP-4 Inhibition Pathway.

Caption: RORγt Signaling in Th17 Differentiation.

Caption: Toll-like Receptor (TLR) Signaling.

V. Synthesis of Fluorophenyl-Pyrrolidine Scaffolds

The synthesis of fluorophenyl-pyrrolidine scaffolds often involves multi-step sequences. A common strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a fluorinated alkene. The specific stereochemistry of the pyrrolidine ring can be controlled through the choice of chiral catalysts or starting materials.

General Synthetic Workflow:

Caption: General Synthesis Workflow.

VI. Conclusion

The strategic incorporation of a fluorophenyl group into pyrrolidine scaffolds represents a highly effective approach in modern drug discovery. This modification can significantly enhance a compound's pharmacological profile by modulating its binding affinity, selectivity, and metabolic stability. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals working with this important chemical motif. Further exploration of the structure-activity relationships of fluorophenyl-pyrrolidine derivatives holds great promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

(S)-2-(3-Fluorophenyl)pyrrolidine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative that has garnered interest within the scientific community due to its presence as a key structural motif in various biologically active compounds. Its synthesis and incorporation into larger molecules are of significant importance in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the background, discovery, and prominent asymmetric synthetic routes leading to this compound. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and replication. Furthermore, this document includes visualizations of synthetic workflows to provide a clear and logical representation of the chemical transformations involved.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The introduction of an aryl substituent at the 2-position of the pyrrolidine ring creates a chiral center and a structural scaffold with significant potential for biological activity. This 2-arylpyrrolidine core is a key pharmacophore in numerous compounds targeting the central nervous system (CNS), including agents with activity as monoamine reuptake inhibitors and dopamine receptor antagonists. The stereochemistry at the C2 position is often crucial for the desired biological effect, making enantioselective synthesis a critical aspect of their development.

The subject of this guide, this compound, incorporates a 3-fluorophenyl group. The fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. While a specific "discovery" event for this compound as a standalone entity is not prominently documented in the literature, its importance arises from its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Asymmetric Synthesis Methodologies

The enantioselective synthesis of 2-arylpyrrolidines, including the (S)-enantiomer of 2-(3-fluorophenyl)pyrrolidine, has been achieved through several elegant and efficient strategies. This section details two prominent methods, providing experimental protocols and associated quantitative data.

Reductive Cyclization of γ-Chloro N-(tert-butanesulfinyl)ketimines

A highly efficient method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method, developed by Leemans et al., provides excellent enantioselectivity.

Experimental Protocol:

-

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine:

-

To a solution of the desired γ-chloroacetophenone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.0 eq) in THF (0.5 M) is added Ti(OEt)4 (2.0 eq).

-

The reaction mixture is heated at 65 °C for 12 hours.

-

After cooling to room temperature, the mixture is poured into an equal volume of brine with vigorous stirring.

-

The resulting suspension is filtered through Celite, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

-

Step 2: Reductive Cyclization:

-

The γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78 °C.

-

L-Selectride® (1.5 eq, 1.0 M solution in THF) is added dropwise.

-

The reaction is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.

-

-

Step 3: Deprotection: